molecular formula C16H11FO2 B12587067 6-Fluoro-4-(4-methylphenyl)-2H-1-benzopyran-2-one CAS No. 879416-95-2

6-Fluoro-4-(4-methylphenyl)-2H-1-benzopyran-2-one

Cat. No.: B12587067
CAS No.: 879416-95-2
M. Wt: 254.25 g/mol
InChI Key: MKIIRXICEVZBLO-UHFFFAOYSA-N
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Description

6-Fluoro-4-(4-methylphenyl)-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position and a 4-methylphenyl group at the 4th position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-(4-methylphenyl)-2H-1-benzopyran-2-one typically involves the condensation of 4-methylphenylacetic acid with 6-fluoro-2-hydroxybenzaldehyde in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-(4-methylphenyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Fluoro-4-(4-methylphenyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • 6-Fluoro-2-(4-methylphenyl)-4-quinolinecarboxylic acid
  • 6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
  • 8-Fluoro-4-hydroxy-3-quinolinecarboxylic acid

Comparison: 6-Fluoro-4-(4-methylphenyl)-2H-1-benzopyran-2-one is unique due to its specific substitution pattern and the presence of both a fluorine atom and a 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, highlighting its potential for specialized applications .

Properties

CAS No.

879416-95-2

Molecular Formula

C16H11FO2

Molecular Weight

254.25 g/mol

IUPAC Name

6-fluoro-4-(4-methylphenyl)chromen-2-one

InChI

InChI=1S/C16H11FO2/c1-10-2-4-11(5-3-10)13-9-16(18)19-15-7-6-12(17)8-14(13)15/h2-9H,1H3

InChI Key

MKIIRXICEVZBLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=C(C=C3)F

Origin of Product

United States

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